withanolide A

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of withanolide A involves several key steps, including Corey–Seebach homologation, vinylogous aldol reaction, singlet oxygen Schenck-ene reaction, and a late-stage Wharton transposition . These reactions are carried out under specific conditions to ensure the stereoselective formation of the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches such as hairy root culture and cell suspension culture of Withania somnifera . These methods involve the use of biotic and abiotic elicitors to enhance the production of withanolides in large-scale bioreactors .

Chemical Reactions Analysis

Key Chemical Reactions of Withanolide A

- Reduction: this compound can undergo regioselective 1,2-reduction to form allylic alcohols .

- Epoxidation: this compound can be epoxidized, followed by epoxide opening under reductive conditions, which can modify the A ring .

- Wharton Transposition: This reaction, involving treatment with hydrazine, can rearrange epoxy ketones to form allylic alcohols .

- Ozonolysis: this compound can undergo ozonolysis, which cleaves the molecule at unsaturated bonds .

- Singlet Oxygen Ene Reaction: This reaction introduces oxygen functionality into the molecule .

Reactivity and Structural Features

- Functional Groups: this compound possesses several functional groups, including a reactive enone in the A ring and an epoxy alcohol in the B ring, which determine its reactivity .

- Neurite Outgrowth Activity: this compound and its derivatives exhibit neurite outgrowth activity, which is related to their neuronal differentiation properties .

Withanolide Derivatives

- Semi-Synthetic Elaboration: Modification of this compound leads to derivatives with enhanced or altered biological activities . For example, epoxidation of this compound (1) followed by epoxide opening under reductive conditions can access A ring derivatives without the enone moiety .

- Structural Diversity: Researchers have synthesized and characterized many withanolide derivatives to explore their structure-activity relationships .

Biological Activity and Implications

- Anti-inflammatory Properties: Withanolides can inhibit the activation of NF-κB, explaining their anti-arthritic actions . They block NF-κB by inhibiting IκBα activation, preventing IκBα degradation and the subsequent nuclear localization of p65 .

- Other Activities: Withanolides possess diverse biological activities, including antitumor, cytotoxic, apoptotic, immunomodulating, antimicrobial, antistress, antioxidant, and anti-neurodegenerative effects .

The following table summarizes the key chemical reactions of this compound and their outcomes:

Understanding the chemical reactions of this compound is crucial for synthesizing new derivatives and exploring their potential therapeutic applications .

Scientific Research Applications

Anti-Cancer Properties

Withanolide A exhibits notable anti-cancer effects through multiple mechanisms:

- Inhibition of Tumor Growth : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast, ovarian, and lung cancers. It acts by inducing apoptosis and inhibiting angiogenesis and metastasis .

- Lifespan Extension in Model Organisms : Research using Caenorhabditis elegans models demonstrated that this compound extends lifespan and enhances stress resistance by targeting the Insulin/IGF-1 signaling pathway, which is often dysregulated in cancers .

Anti-Inflammatory Effects

This compound has been identified as a potent anti-inflammatory agent:

- Mechanistic Insights : It modulates key inflammatory pathways such as NF-κB and JAK/STAT, leading to a reduction in pro-inflammatory cytokine production. This property makes it a candidate for treating chronic inflammatory diseases like arthritis and autoimmune disorders .

- Clinical Applications : The compound has shown potential in managing conditions characterized by chronic inflammation, including neurodegenerative diseases and cardiovascular conditions .

Neuroprotective Effects

The neuroprotective properties of this compound are particularly promising:

- Cognitive Enhancement : Animal studies indicate that this compound can improve memory deficits and promote neuronal regeneration in models of neurodegenerative diseases like Alzheimer’s .

- Mechanisms of Action : It is believed to exert its effects by reducing oxidative stress and inflammation in neuronal tissues, thus protecting against neurodegeneration .

Cardiovascular Health

This compound's role in cardiovascular health is gaining traction:

- Molecular Interactions : In silico studies have indicated that this compound interacts with several proteins associated with cardiovascular disease, suggesting its potential as a therapeutic agent for heart conditions .

- Clinical Implications : Its anti-inflammatory and antioxidant properties may contribute to cardiovascular protection and management of related disorders .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : Studies have reported variable plasma concentrations of this compound based on dosage and administration route. For instance, intranasal administration in mice showed significant concentrations in brain tissues within one hour .

- Clinical Relevance : These pharmacokinetic profiles inform dosing strategies for clinical applications, enhancing the efficacy of this compound as a nutraceutical or pharmaceutical agent .

Mechanism of Action

Withanolide A exerts its effects through multiple molecular targets and pathways. It modulates the activity of enzymes involved in amyloid-beta precursor protein processing, such as beta-secretase 1 and a disintegrin and metalloprotease 10 . Additionally, it influences various signaling pathways, including the Akt and Raf-1 pathways, leading to tumor suppression and induction of apoptosis .

Comparison with Similar Compounds

Withanolide A is unique among withanolides due to its potent neuroprotective and anti-cancer properties . Similar compounds include:

Biological Activity

Withanolide A, a prominent member of the withanolide family derived from the medicinal plant Withania somnifera (commonly known as Ashwagandha), has garnered significant attention due to its diverse biological activities. This article explores the various pharmacological properties of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

Withanolides are a group of naturally occurring C28 steroidal lactones primarily found in the Solanaceae family. This compound is recognized for its potential therapeutic effects, including anti-cancer, anti-inflammatory, immunomodulatory, and neuroprotective activities. Its structural features, such as an α,β-unsaturated ketone and a 5β,6β-epoxide, are crucial for its biological activity.

1. Antitumor Activity

This compound has been extensively studied for its antitumor properties. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Mechanism of Action : The compound targets multiple signaling pathways including NF-κB and STAT pathways, inhibiting tumor growth and promoting apoptosis in cancer cells .

Table 1: Antitumor Effects of this compound

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 10.5 | Induces apoptosis via NF-κB inhibition |

| Leukemia | KBM-5 | 8.2 | Cell cycle arrest |

| Colon Cancer | HCT116 | 12.0 | ROS generation |

2. Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating the immune response and reducing cytokine production.

- Research Findings : Studies indicate that this compound can inhibit TNF-induced NF-κB activation in myeloid cells, which is crucial for inflammatory responses .

Table 2: Anti-inflammatory Effects of this compound

| Inflammatory Model | Effect Observed | Reference |

|---|---|---|

| LPS-induced macrophages | Decreased IL-6 and TNF-α levels | |

| Carrageenan-induced edema | Reduced paw swelling in rats |

3. Immunomodulatory Effects

This compound exhibits both immunostimulatory and immunosuppressive properties depending on the context of use.

- Case Study : In a murine model, this compound enhanced macrophage proliferation and shifted the immune response towards Th1 polarization, suggesting its potential use in enhancing immune responses against tumors .

Table 3: Immunomodulatory Effects of this compound

| Immune Response Type | Effect | Mechanism |

|---|---|---|

| Th1 Polarization | Enhanced NK cell activity | Activation of macrophages |

| Th2 Polarization | Inhibition of eosinophils | Modulation of cytokine release |

4. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens.

- Research Findings : It has been effective against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as a natural antimicrobial agent .

Table 4: Antimicrobial Effects of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Disruption of cell wall |

| Escherichia coli | 20 µg/mL | Inhibition of protein synthesis |

Case Study 1: Anticancer Properties

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis through the activation of caspases and inhibition of Bcl-2 expression .

Case Study 2: Immunomodulatory Effects

In a clinical trial involving patients with chronic inflammation, administration of this compound led to a marked reduction in inflammatory markers such as CRP and IL-6, indicating its efficacy in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for quantifying Withanolide A in plant extracts?

- Methodology : High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are widely used for quantification. For example, TLC and HPLC analyses of in vitro cultures revealed distinct withanolide profiles, with this compound and withanone dominating in undifferentiated calli, while Withanolide B emerged during organogenesis . UV and IR spectroscopy (e.g., λmax at 220 nm for enone absorption) provide complementary structural validation .

Q. What are the primary challenges in synthesizing this compound?

- Methodology : Key hurdles include stereoselective construction of the lactone side chain, diastereoselective installation of the C-20 tertiary alcohol, and managing the oxidation pattern in the A/B rings. Pregnenolone is a common starting material, but synthetic routes require precise epoxidation and lactonization steps to avoid side reactions .

Q. How does in vitro culture affect this compound production compared to wild-type plants?

- Methodology : Shoot cultures and regenerated plantlets (e.g., from nodal segments) yield higher this compound (0.6 µg/g) than undifferentiated calli. HPLC data show variability: leaf-derived plantlets produce multiple withanolides, while seedling-derived plantlets lack Withaferin A, suggesting explant-specific biosynthesis .

Advanced Research Questions

Q. How can stereoselectivity be optimized in the synthesis of this compound’s tetrasubstituted lactone side chain?

- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) may enhance stereocontrol. Evidence from synthetic attempts highlights the need for protecting-group strategies to stabilize the enone moiety during lactonization .

Q. What experimental strategies resolve contradictions in reported this compound content across in vitro studies?

- Methodology : Standardize explant selection (e.g., nodal segments vs. shoot tips) and culture conditions (e.g., 1 µM IBA). Conflicting data often arise from tissue differentiation stages; undifferentiated calli prioritize this compound, while shoot cultures increase Withaferin A . Meta-analyses comparing extraction protocols (e.g., solvent polarity) are critical.

Q. How do UV and mass spectral data aid in distinguishing this compound from structurally similar analogs?

- Methodology : UV spectra (λmax ~220 nm) identify the α,β-unsaturated ketone in the A ring. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 471.26 (C28H38O6), while fragmentation patterns differentiate side-chain lactones from epoxy derivatives .

Q. What mechanisms underlie the instability of this compound during storage?

- Methodology : Accelerated stability studies (e.g., 40°C/75% RH) coupled with LC-MS monitor degradation products. The reactive enone and epoxy groups are prone to hydrolysis or oxidation, necessitating inert atmospheres or lyophilization for long-term storage .

Q. How can transcriptomic approaches elucidate biosynthetic pathways of this compound in Withania somnifera?

- Methodology : RNA-seq of high-yielding tissues (e.g., roots vs. leaves) identifies candidate genes (e.g., cytochrome P450s for hydroxylation, glycosyltransferases). Correlating gene expression with HPLC-quantified metabolites validates pathway nodes .

Q. Methodological Design Considerations

Q. What statistical methods are appropriate for comparing this compound yields across experimental conditions?

- Methodology : ANOVA with post-hoc tests (e.g., Tukey’s HSD) evaluates differences in mean yields (e.g., nodal vs. shoot-tip explants). Standard deviation error bars in dose-response curves improve reproducibility claims .

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Methodology : Appendices should detail reaction conditions (temperature, solvent ratios), purification steps (e.g., column chromatography gradients), and spectral data (e.g., NMR δ-values for key protons). Referencing established procedures (e.g., pregnenolone derivatization) avoids redundancy .

Q. Data Interpretation and Reporting

Q. How to address non-reproducible results in this compound biosynthesis studies?

- Methodology : Pilot trials (e.g., testing explant viability) preempt variability. Transparent reporting of culture conditions (e.g., hormone concentrations, light cycles) in supplementary materials aids troubleshooting .

Q. What criteria validate the purity of synthesized this compound?

- Methodology : Combustion analysis (%C, %H), chiral HPLC (>98% enantiomeric excess), and X-ray crystallography confirm structural integrity. Contaminants from incomplete lactonization (e.g., open-chain intermediates) are detectable via IR (absence of ester C=O at 1740 cm⁻¹) .

Properties

IUPAC Name |

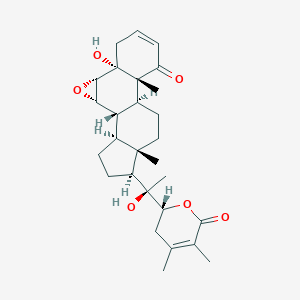

15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-1-hydroxyethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-14-13-20(33-24(30)15(14)2)27(5,31)18-9-8-16-21-17(10-12-25(16,18)3)26(4)19(29)7-6-11-28(26,32)23-22(21)34-23/h6-7,16-18,20-23,31-32H,8-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWHOKCXBGLTMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Withanolide A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32911-62-9 | |

| Record name | Withanolide A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

282 - 284 °C | |

| Record name | Withanolide A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.